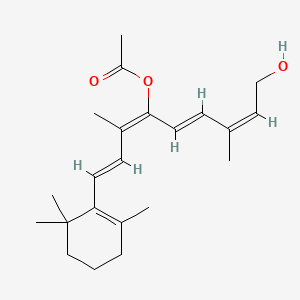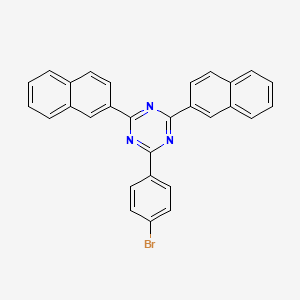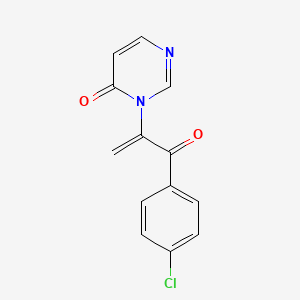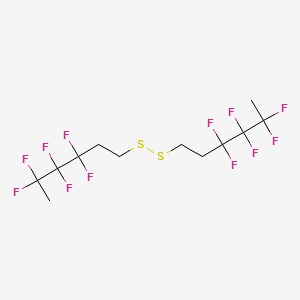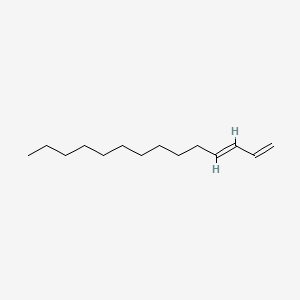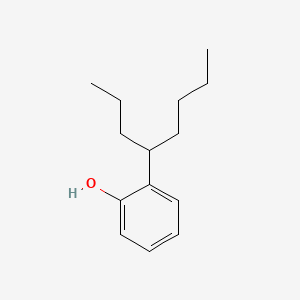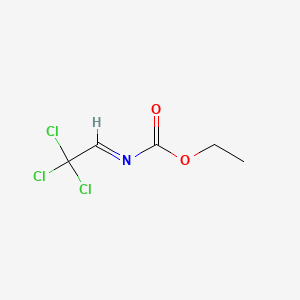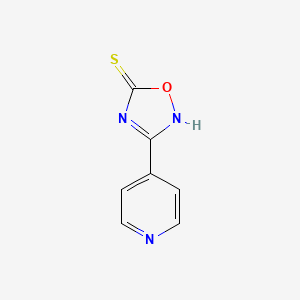
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- is a heterocyclic compound that has garnered significant attention due to its unique structural properties and wide range of biological activities. The compound features a five-membered ring containing one oxygen and two nitrogen atoms, along with a thione group and a pyridinyl substituent. This structure imparts the compound with unique bioisosteric properties, making it a valuable scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidoximes with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
化学反応の分析
Types of Reactions
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted pyridinyl derivatives .
科学的研究の応用
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its bioisosteric properties, it is used in the design of enzyme inhibitors and other therapeutic agents.
作用機序
The mechanism of action of 1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: A similar compound with a different substituent pattern.
1,3,4-Oxadiazole: Another isomer with distinct biological activities.
1,2,5-Oxadiazole: Known for its high energy density properties.
Uniqueness
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- is unique due to its combination of a thione group and a pyridinyl substituent, which imparts specific biological activities and chemical reactivity. This makes it a valuable scaffold for drug design and other applications .
特性
CAS番号 |
345631-77-8 |
|---|---|
分子式 |
C7H5N3OS |
分子量 |
179.20 g/mol |
IUPAC名 |
3-pyridin-4-yl-2H-1,2,4-oxadiazole-5-thione |
InChI |
InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H,9,10,12) |
InChIキー |
CIEKHXFZEZDPIH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NC(=S)ON2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






